1,2,3-Tris(2-cyanoethoxy)propane
Overview
Description
1,2,3-Tris(2-cyanoethoxy)propane is an organic compound with the molecular formula C12H17N3O3. It is a colorless to yellow liquid that is used in various chemical applications. This compound is known for its stability and unique chemical properties, making it valuable in scientific research and industrial applications.
Mechanism of Action
Target of Action
1,2,3-Tris(2-cyanoethoxy)propane is primarily used as a stationary phase in gas chromatography . It is a selective phase for cis-trans isomers of oxygen-containing compounds and hydrocarbons .
Mode of Action
The compound interacts with its targets by differentiating between cis-trans isomers of oxygen-containing compounds and hydrocarbons . This differentiation is based on the interaction between the compound and the isomers, which results in different retention times during chromatography .
Biochemical Pathways
It is known that the compound plays a crucial role in the separation of complex mixtures in gas chromatography .
Result of Action
The primary result of the action of this compound is the effective separation of cis-trans isomers of oxygen-containing compounds and hydrocarbons in gas chromatography . This allows for the identification and quantification of these compounds in complex mixtures.
Action Environment
The efficacy and stability of this compound as a stationary phase can be influenced by various environmental factors. For instance, it has been noted that the separating efficiency of the column with this liquid phase increases with an increase in the temperature at which the mixture is chromatographed . Furthermore, it is synthesized specifically to be purer, of narrow molecular weight range, and without trace catalysts or impurities for use as a GC stationary phase .
Biochemical Analysis
Biochemical Properties
1,2,3-Tris(2-cyanoethoxy)propane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is often used as a stationary phase in gas-liquid chromatography, where it helps in the separation of cis-trans isomers of oxygen-containing compounds and hydrocarbons . The compound’s interactions with biomolecules are primarily based on its polar nature, which allows it to form hydrogen bonds and other non-covalent interactions with proteins and enzymes. These interactions can influence the activity and stability of the biomolecules, making this compound a valuable tool in biochemical analysis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup. Studies have shown that the compound’s stability can be influenced by factors such as temperature and pH, which can affect its interactions with biomolecules and its overall efficacy in biochemical assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3-Tris(2-cyanoethoxy)propane can be synthesized using glycerol as a starting material. The synthesis involves heating glycerol to 70-90°C, adding sodium methoxide, and then cooling the mixture to 55-65°C. Acrylonitrile is then added dropwise in two batches, with the temperature controlled between 50-60°C and 15-30°C, respectively. The mixture is stirred, extracted, dried, and filtered to obtain the final product .
Industrial Production Methods
The industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, making the process suitable for mass production. The use of activated carbon for filtration and spin-drying techniques are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1,2,3-Tris(2-cyanoethoxy)propane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
1,2,3-Tris(2-cyanoethoxy)propane is used in various scientific research applications, including:
Biology: The compound’s stability and reactivity make it useful in biochemical assays and studies.
Industry: It is used as an additive in battery electrolytes to improve performance and stability.
Comparison with Similar Compounds
1,2,3-Tris(2-cyanoethoxy)propane can be compared with similar compounds such as:
Glycerol Tris(2-cyanoethyl) Ether: Similar in structure but may have different reactivity and applications.
This compound (TCEP): Used in similar applications but may have different physical properties and stability.
These comparisons highlight the unique properties of this compound, such as its stability and selective reactivity, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
3-[2,3-bis(2-cyanoethoxy)propoxy]propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c13-4-1-7-16-10-12(18-9-3-6-15)11-17-8-2-5-14/h12H,1-3,7-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGVJKNIAOBBBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(COCCC#N)OCCC#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062438 | |
Record name | Propanenitrile, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris- | |
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Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow viscous liquid; [MSDSonline] | |
Record name | 1,2,3-Tris(2-cyanoethoxy)propane | |
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CAS No. |
2465-93-2 | |
Record name | 3,3′,3′′-[1,2,3-Propanetriyltris(oxy)]tris[propanenitrile] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2465-93-2 | |
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Record name | Tris(beta-cyanoethoxy)propane | |
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Record name | Propanenitrile, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris- | |
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Record name | Propanenitrile, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris- | |
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Record name | 3,3',3''-propane-1,2,3-triyltrioxytripropiononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.794 | |
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Record name | 1,2,3-TRIS(2-CYANOETHOXY)PROPANE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKN6B8UG9R | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,2,3-Tris(2-cyanoethoxy)propane a suitable stationary phase in gas chromatography?
A1: this compound exhibits a strong affinity for polar compounds due to its cyanoethoxy groups. [, , ] This polarity allows for efficient separation of closely related compounds, such as isomeric benzene derivatives, by influencing their retention times within the chromatographic column. []
Q2: Can you provide a specific example of how this compound has been successfully employed in analytical chemistry?
A2: Researchers have successfully used this compound to determine residual solvents in lubricating oils and waxes. [] The method involved a direct gas-liquid chromatographic analysis using tert-butylbenzene as an internal standard. The this compound stationary phase enabled efficient separation and analysis of the residual solvents.
Q3: Are there any limitations to using this compound as a stationary phase?
A3: While effective for polar compounds, this compound might not be ideal for analyzing non-polar compounds due to its inherent polarity. In such cases, combining it with a non-polar stationary phase, like OV-1, can prove beneficial. [] This combination enables the analysis of a wider range of compounds within a single analysis.
Q4: How does the use of a pre-column impact the lifespan of this compound in a gas chromatography system?
A4: When analyzing complex samples like lubricating oils and waxes, using a pre-column containing a silicone stationary phase can prevent contamination of the main this compound column. [] This protection significantly extends the lifespan of the this compound column, ensuring consistent performance and reducing the need for frequent replacements.
Q5: Has this compound been used in any other specific applications within gas chromatography?
A5: Beyond residual solvent analysis, this compound has proven effective in analyzing crude oils. [] It allows for the precise determination of benzene and toluene concentrations in these complex samples, showcasing its versatility in various analytical applications.
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